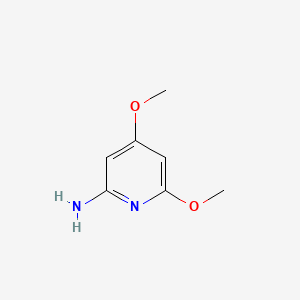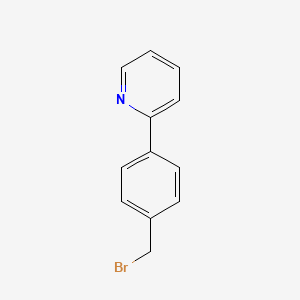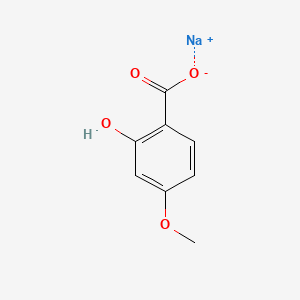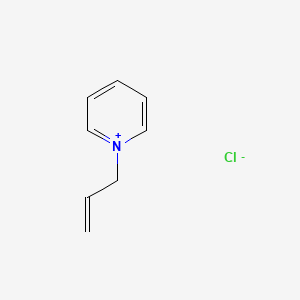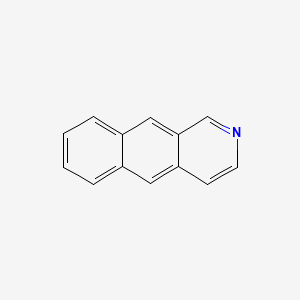
Benz(g)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(g)isoquinoline, also known as Benz [g]isoquinoline-5,10-dione, is a chemical compound with the formula C13H7NO2 . It has been isolated as an active component from the ethanolic extract of the aerial parts of Mitracarpus scaber . It exhibits significant in vitro inhibitory activity against AIDS-related pathogens .
Synthesis Analysis
Benz(g)isoquinoline-5,10-diones can be synthesized in a novel straightforward approach, starting from 2-methyl-1,4-naphthoquinone (vitamin K). An intramolecular Heck reaction of a N-vinylacetamide is a crucial step in the synthetic route .Molecular Structure Analysis
The molecular formula of Benz(g)isoquinoline is C13H9N . The molecular weight is approximately 209.20 .Chemical Reactions Analysis
Benz(g)isoquinoline-5,10-diones are prepared for the first time through an activated Pictet-Spengler reaction of the corresponding imines of 2-(1,4-dimethoxynaphth-2-yl)ethylamine in the presence of an acyl chloride and AlCl3 followed by an oxidation with silver (II) oxide in nitric acid .Physical And Chemical Properties Analysis
Benz(g)isoquinoline is a colorless solid with a melting point of 243°C . It has a smell resembling that of benzaldehyde . It is sparingly soluble in water but soluble in most organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Benz(g)isoquinoline has shown potential in various fields, including medical applications and material sciences . Its importance extends into the realm of pharmaceuticals, where it is a crucial skeleton in the structure of various drugs . This diversity in the biological potential has attracted many researchers to explore the quinoline ring .
properties
CAS RN |
260-32-2 |
|---|---|
Molecular Formula |
C13H9N |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
benzo[g]isoquinoline |
InChI |
InChI=1S/C13H9N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h1-9H |
InChI Key |
JWMUHTIFNGYNFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=NC=CC3=CC2=C1 |
Canonical SMILES |
C1=CC=C2C=C3C=NC=CC3=CC2=C1 |
Other CAS RN |
260-32-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



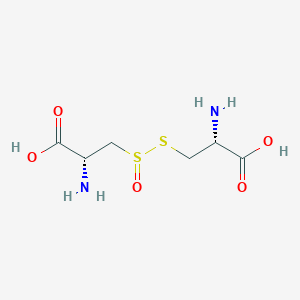

![Phenol, 4-[(4-ethoxyphenyl)azo]-](/img/structure/B3188873.png)

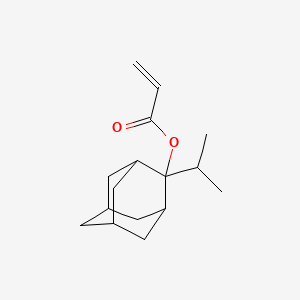
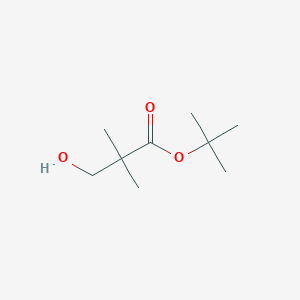
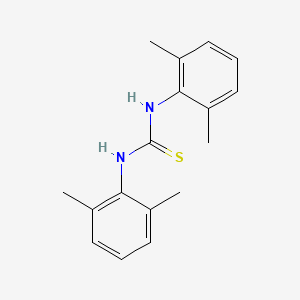

![Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B3188906.png)
